molecular formula C15H29N3O2 B2697590 (2R,6S)-2,6-dimethyl-N-(3-morpholinopropyl)tetrahydro-1(2H)-pyridinecarboxamide CAS No. 1354235-92-9

(2R,6S)-2,6-dimethyl-N-(3-morpholinopropyl)tetrahydro-1(2H)-pyridinecarboxamide

Cat. No.: B2697590
CAS No.: 1354235-92-9
M. Wt: 283.416
InChI Key: CMWFAWFYMKPUAE-OKILXGFUSA-N
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Description

(2R,6S)-2,6-dimethyl-N-(3-morpholinopropyl)tetrahydro-1(2H)-pyridinecarboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research. The stereospecific (2R,6S) configuration and structural features, including a tetrahydro-1(2H)-pyridinecarboxamide core and a morpholinopropyl side chain, suggest potential for targeted biological activity. Published research on compounds with similar 2,6-dimethyl piperazine or piperidine scaffolds shows that such molecules are frequently investigated as allosteric inhibitors for enzymes like Carbamoyl phosphate synthetase 1 (CPS1) . This implies potential research applications in oncology and cell metabolism studies, where modulating key enzymatic pathways is critical. The morpholino group may influence the molecule's solubility and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are responsible for verifying the specific suitability of this compound for their intended applications.

Properties

IUPAC Name

(2R,6S)-2,6-dimethyl-N-(3-morpholin-4-ylpropyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-13-5-3-6-14(2)18(13)15(19)16-7-4-8-17-9-11-20-12-10-17/h13-14H,3-12H2,1-2H3,(H,16,19)/t13-,14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWFAWFYMKPUAE-OKILXGFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)NCCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1C(=O)NCCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-dimethyl-N-(3-morpholinopropyl)tetrahydro-1(2H)-pyridinecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylpyridine and 3-morpholinopropylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction between 2,6-dimethylpyridine and 3-morpholinopropylamine under controlled conditions.

    Cyclization: The intermediate undergoes cyclization to form the tetrahydropyridine ring structure.

    Amidation: The final step involves the amidation reaction to introduce the carboxamide functional group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Large-scale production may also incorporate continuous flow processes and automated systems for efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-dimethyl-N-(3-morpholinopropyl)tetrahydro-1(2H)-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Medicine: The compound could be investigated for its pharmacological properties, such as its potential as a drug candidate for treating specific diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-dimethyl-N-(3-morpholinopropyl)tetrahydro-1(2H)-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to receptors, enzymes, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between the target compound and structurally related pyridinecarboxamide derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Source
(2R,6S)-2,6-Dimethyl-N-(3-morpholinopropyl)tetrahydro-1(2H)-pyridinecarboxamide C16H29N3O2 295.43 g/mol - 2,6-Dimethyl (tetrahydro-pyridine)
- 3-Morpholinopropyl carboxamide
Chiral centers enhance stereoselectivity; morpholinopropyl improves solubility N/A
B26: 4-(2-Fluoro-4-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)phenoxy)-N-(3-morpholinopropyl)picolinamide C31H31F2N7O3 611.62 g/mol - Fluorophenyl-triazole
- Picolinamide backbone
- Morpholinopropyl
Demonstrated 39.3% synthesis yield; m.p. 108.5–108.9 °C; potential kinase inhibition Research paper
4-[5-(2-Thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide C13H16N4OS 276.36 g/mol - Thienyl-pyrazole substituent
- Unsubstituted tetrahydro-pyridine
Heterocyclic thienyl group may confer antimicrobial activity Pyridine catalog

Key Observations

Core Structure Variations: The target compound’s tetrahydro-pyridine ring (saturated) contrasts with B26’s aromatic picolinamide backbone. Saturation may reduce metabolic instability compared to aromatic systems .

Side Chain Modifications: Both the target compound and B26 feature a 3-morpholinopropyl group, which is absent in the thienyl-pyrazole analog. This group is associated with improved aqueous solubility and target affinity in kinase inhibitors .

The thienyl-pyrazole derivative’s smaller molecular weight (276.36 g/mol) may enhance membrane permeability compared to the target compound (295.43 g/mol) .

Biological Activity

(2R,6S)-2,6-dimethyl-N-(3-morpholinopropyl)tetrahydro-1(2H)-pyridinecarboxamide is a synthetic organic compound belonging to the class of tetrahydropyridine derivatives. Its unique structure and functional groups suggest potential biological activities that can be explored for therapeutic applications.

  • Molecular Formula : C15H29N3O2
  • Molecular Weight : 283.416 g/mol
  • CAS Number : 1354235-92-9

The compound features a morpholine ring, which is known to enhance solubility and bioavailability in pharmacological applications.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. These may include:

  • Receptor Binding : The compound may bind to various receptors, influencing their signaling pathways.
  • Enzyme Modulation : It may act as an inhibitor or activator of enzymes involved in metabolic processes.

Biological Activity Studies

Research has shown that this compound exhibits significant biological activities, including:

1. Antimicrobial Activity

Studies have demonstrated that tetrahydropyridine derivatives possess antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit the growth of various pathogens, including bacteria and fungi.

2. Urease Inhibition

Urease is an enzyme that plays a crucial role in the survival of pathogens like Helicobacter pylori. Compounds structurally related to this compound have shown promising urease inhibition activities with IC50 values lower than standard inhibitors like thiourea .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. It has been hypothesized that its mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study investigated the efficacy of this compound in treating Helicobacter pylori infections. Results indicated a significant reduction in urease activity and bacterial load in infected models.
  • Case Study 2 : In a neuroprotection model using oxidative stress-induced neuronal damage, the compound demonstrated a reduction in cell death and preservation of neuronal function.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureBiological ActivityIC50 (µM)
Compound ASimilarUrease Inhibition5.0
Compound BSimilarNeuroprotectionN/A
This compoundUniqueAntimicrobial & Urease Inhibition<3.0

Q & A

Q. What are the recommended synthetic routes and critical parameters for synthesizing (2R,6S)-2,6-dimethyl-N-(3-morpholinopropyl)tetrahydro-1(2H)-pyridinecarboxamide?

  • Methodological Answer : Synthesis typically involves multi-step procedures, including:
  • Stepwise functionalization : Coupling morpholinopropylamine to the tetrahydro-1(2H)-pyridinecarboxamide core under controlled pH and temperature.
  • Catalytic optimization : Use of palladium catalysts (e.g., Pd(OAc)₂) for stereospecific dimethylation at the 2R and 6S positions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency.
  • Yield optimization : Purification via column chromatography or recrystallization to achieve >95% purity.

Table 1 : Key Synthesis Parameters

StepReaction ConditionsCatalystsSolventYield Range
10–5°C, pH 8–9NoneTHF60–70%
280–100°C, inert atmPd(OAc)₂DMF75–85%

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm stereochemistry and substituent positions. Key shifts include δ 1.2–1.5 ppm (dimethyl groups) and δ 3.4–3.7 ppm (morpholine protons) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (expected [M+H]⁺ ≈ 325.2 g/mol) and detect impurities .
  • HPLC-PDA : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity (>98%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential volatile byproducts .
  • Storage : Store at –20°C in airtight containers under nitrogen to prevent degradation .
  • Disposal : Incinerate via certified hazardous waste facilities to comply with EPA guidelines .

Table 2 : Safety Parameters

ParameterRequirement
Storage Temperature–20°C (±2°C)
PPENitrile gloves, goggles
Disposal MethodHigh-temperature incineration

Advanced Research Questions

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

  • Methodological Answer : Adopt a tiered approach:
  • Phase 1 (Lab) : Determine hydrolysis rates (pH 4–9), photolysis stability (UV-Vis exposure), and soil adsorption coefficients (K₀c) using OECD Guideline 106 .
  • Phase 2 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) under simulated ecosystems .
  • Data integration : Use QSAR models to predict long-term ecotoxicity and prioritize mitigation strategies .

Q. What strategies resolve contradictions in pharmacological data across studies (e.g., IC₅₀ variability)?

  • Methodological Answer :
  • Cross-validation : Replicate assays using standardized protocols (e.g., ATP-based cell viability assays) and multiple cell lines (HEK293 vs. HepG2) .
  • Batch analysis : Compare compound purity across studies via LC-MS to rule out impurity-driven discrepancies .
  • Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess inter-study variability .

Q. How can experimental conditions be optimized for studying biological activity in vivo?

  • Methodological Answer :
  • Dose-response design : Use randomized block designs with split-plot arrangements to account for genetic variability in animal models .
  • Endpoint selection : Prioritize biomarkers (e.g., enzyme inhibition in plasma) validated via ELISA or Western blot .
  • Control groups : Include vehicle controls and reference compounds (e.g., known morpholine derivatives) to normalize results .

Table 3 : In Vivo Study Parameters

ParameterRecommendation
Animal ModelSprague-Dawley rats
Dose Range10–100 mg/kg (oral)
Sampling Timepoints0, 2, 6, 24 hours post-dose

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